molecular formula C17H14F3N3OS B3003446 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034344-43-7

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B3003446
CAS RN: 2034344-43-7
M. Wt: 365.37
InChI Key: URBJOLHJLUTTMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, the synthesis of N-aroyl-N′-(2-phenyl-4-oxo-4H- benzopyran-6-yl)thioureas involves treating 6-Aminoflavone with aroyl isothiocyanate at reflux temperature, followed by a reaction with PCl5 in POCl3 medium to yield N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides . Similarly, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides are synthesized using 4-aminophenazone, indicating a method for creating benzamide derivatives with potential biological applications .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . X-ray crystallography is also employed to determine the crystal structure of a novel pyrazole derivative, revealing a twisted conformation between the pyrazole and thiophene rings . The molecular conformations of four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides are studied, showing similar molecular conformations but different modes of supramolecular aggregation .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions of "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide" specifically. However, they do discuss the reactivity of similar benzamide derivatives, such as their ability to undergo further chemical transformations, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their spectroscopic data and crystal structures. The compounds exhibit various intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to their stability and potential biological activity . The thermal decomposition of the compounds is studied using thermogravimetric analysis, and their nonlinear optical properties are discussed based on polarizability and hyperpolarizability values .

properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c18-17(19,20)13-6-2-1-5-12(13)16(24)21-11-14(15-7-3-10-25-15)23-9-4-8-22-23/h1-10,14H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBJOLHJLUTTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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